Cas no 313395-83-4 (2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide)

2-(4-Chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a synthetic organic compound featuring a chlorophenoxy moiety linked to an isoindole-1,3-dione core via an acetamide bridge. This structure confers potential utility in agrochemical and pharmaceutical research, particularly as an intermediate for developing biologically active molecules. The chlorophenoxy group enhances lipophilicity, while the isoindole-1,3-dione fragment may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship studies. The compound’s stability under standard conditions and compatibility with further functionalization underscore its versatility in synthetic applications. Analytical characterization is typically performed via HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide structure
313395-83-4 structure
Product Name:2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
CAS No:313395-83-4
MF:C16H11ClN2O4
MW:330.722543001175
CID:6450643
PubChem ID:959097
Update Time:2025-09-28

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
    • 2-(4-chlorophenoxy)-N-(1,3-dioxoisoindolin-4-yl)acetamide
    • 2-(4-chlorophenoxy)-N-(1,3-dioxoisoindol-4-yl)acetamide
    • 313395-83-4
    • AKOS024575859
    • Oprea1_125338
    • F0336-0191
    • Inchi: 1S/C16H11ClN2O4/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
    • InChI Key: SZXHDCXUKFPEFF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1=CC=CC2C(NC(C=21)=O)=O)=O

Computed Properties

  • Exact Mass: 330.0407345g/mol
  • Monoisotopic Mass: 330.0407345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 84.5Ų

2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide Pricemore >>

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Additional information on 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Introduction to 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS No. 313395-83-4)

The compound 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, identified by its CAS number 313395-83-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in medicinal chemistry and drug discovery.

Structurally, the compound consists of a 4-chlorophenoxy group linked to an acetamide moiety, which is further connected to a 1,3-dioxo-2,3-dihydro-1H-isoindol scaffold. The presence of these functional groups imparts distinct chemical properties that contribute to its reactivity and potential applications. The 4-chlorophenoxy group is known for its role in enhancing binding affinity to biological targets, while the acetamide moiety often serves as a pharmacophore in many drug molecules.

Recent studies have highlighted the importance of isoindole derivatives in the development of bioactive compounds. The 1,3-dioxo-2,3-dihydro-1H-isoindol core is particularly intriguing due to its ability to interact with various biological receptors and enzymes. This scaffold has been explored in the synthesis of compounds with potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

In the realm of drug discovery, the synthesis and characterization of novel compounds like 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide are crucial for identifying new lead structures. The compound's molecular architecture suggests that it may exhibit inhibitory activity against enzymes involved in disease pathways. For instance, modifications at the acetamide and isoindol portions can fine-tune its binding interactions with target proteins.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological profiles. The 4-chlorophenoxy group provides a handle for further chemical modifications, allowing scientists to explore different analogs with tailored biological activities. This flexibility makes it an invaluable tool in the quest for novel therapeutics.

The synthesis of 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been particularly useful in constructing the complex core structure.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and its potential targets. These studies provide insights into binding affinities, enzyme kinetics, and metabolic stability. By integrating experimental data with computational predictions, researchers can optimize the compound's properties for better therapeutic efficacy.

The pharmacological evaluation of 2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has revealed promising results in preclinical studies. Initial assays suggest that it may exhibit inhibitory effects on key enzymes such as kinases and proteases. These enzymes are often implicated in various diseases, making them attractive targets for drug intervention. Further investigations are underway to elucidate its mechanism of action and therapeutic potential.

In conclusion,2-(4-chlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yi]acetamide (CAS No. 31339583) is a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of functional groups and scaffolds positions it as a valuable candidate for further development in drug discovery programs. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.

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